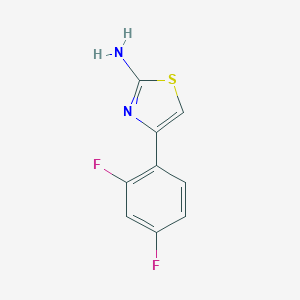

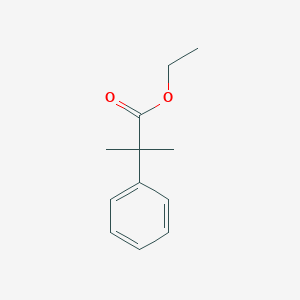

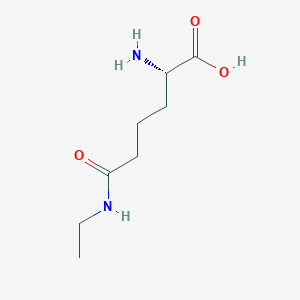

(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid, commonly known as L-homoserine lactone (HSL), is a small signaling molecule that plays a significant role in bacterial communication. HSL is synthesized by a wide range of Gram-negative bacteria, and it regulates the expression of numerous genes involved in bacterial virulence, biofilm formation, and antibiotic resistance.

Mecanismo De Acción

(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid functions as a quorum sensing molecule, meaning that it regulates gene expression in response to bacterial density. When (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid concentrations reach a critical threshold, it binds to a transcriptional regulator protein, activating the expression of target genes.

Efectos Bioquímicos Y Fisiológicos

(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid has been shown to regulate a wide range of bacterial behaviors, including biofilm formation, antibiotic resistance, and virulence factor expression. Additionally, (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid has been shown to play a role in interspecies communication, allowing for complex interactions between different bacterial species.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid as a research tool has numerous advantages, including its ability to regulate gene expression in a precise and reversible manner. However, the use of (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid in lab experiments can be limited by its potential for non-specific effects and its dependence on bacterial density.

Direcciones Futuras

Future research on (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid is likely to focus on the development of new strategies for disrupting (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid signaling in bacterial infections, as well as the identification of new (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid-regulated genes and pathways. Additionally, there is growing interest in the potential use of (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid as a therapeutic agent for a range of bacterial infections.

Métodos De Síntesis

The synthesis of (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid involves the condensation of L-homoserine and an acyl-CoA substrate by the enzyme LuxI. The resulting (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid molecule is then released into the extracellular environment, where it can interact with other bacteria.

Aplicaciones Científicas De Investigación

(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid has been extensively studied for its role in bacterial communication and its potential as a therapeutic target for bacterial infections. Researchers have identified numerous (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid-regulated genes involved in bacterial pathogenesis and have developed strategies to disrupt (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid signaling in order to inhibit bacterial virulence.

Propiedades

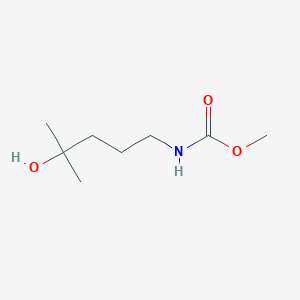

Número CAS |

108589-72-6 |

|---|---|

Nombre del producto |

(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid |

Fórmula molecular |

C8H16N2O3 |

Peso molecular |

188.22 g/mol |

Nombre IUPAC |

(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid |

InChI |

InChI=1S/C8H16N2O3/c1-2-10-7(11)5-3-4-6(9)8(12)13/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t6-/m0/s1 |

Clave InChI |

ZMXHNPBUQVXPDM-LURJTMIESA-N |

SMILES isomérico |

CCNC(=O)CCC[C@@H](C(=O)O)N |

SMILES |

CCNC(=O)CCCC(C(=O)O)N |

SMILES canónico |

CCNC(=O)CCCC(C(=O)O)N |

Sinónimos |

2-amino-5-(N-ethylcarboxyamido)pentanoic acid AEPA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)